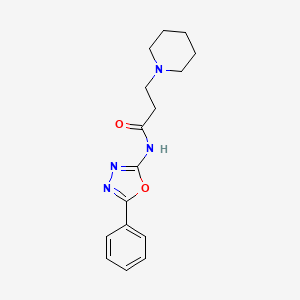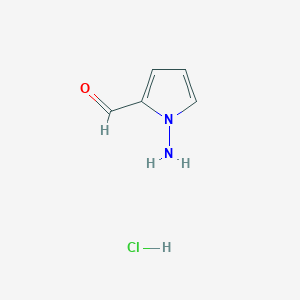
1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the condensation of pyrrole-2-carboxaldehyde with an amine under acidic conditions to introduce the amino group. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic or neutral conditions.
Major Products Formed:
Oxidation: 1-Amino-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Amino-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-amino-1H-pyrrole-2-carbaldehyde hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
1-Amino-1H-pyrrole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
2-Amino-1H-pyrrole-2-carboxaldehyde: Contains both amino and carboxaldehyde groups but at different positions, affecting its chemical behavior.
Uniqueness: 1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the same pyrrole ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C5H7ClN2O |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
1-aminopyrrole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H6N2O.ClH/c6-7-3-1-2-5(7)4-8;/h1-4H,6H2;1H |
InChI Key |
VHFZAUXKLLPXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



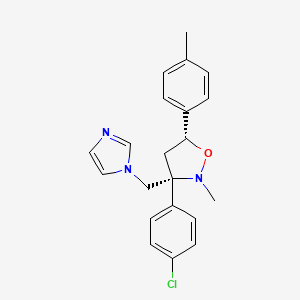
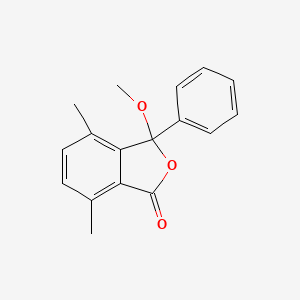

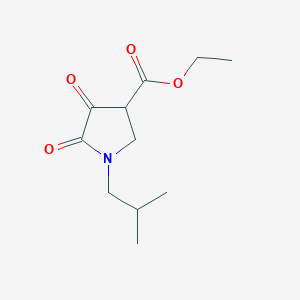

![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
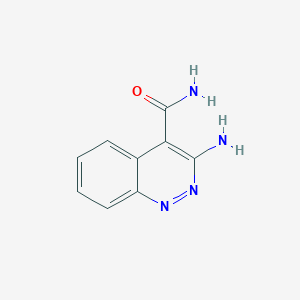
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
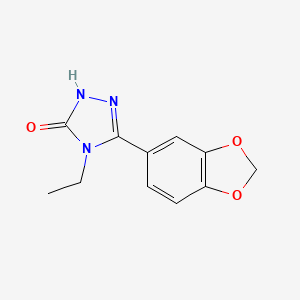
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)

